(2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile (2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 115716-98-8
VCID: VC4527919
InChI: InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5,13H/b6-5+
SMILES: C1=CC(=C(C=C1Cl)Cl)C(=CO)C#N
Molecular Formula: C9H5Cl2NO
Molecular Weight: 214.05

(2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

CAS No.: 115716-98-8

Cat. No.: VC4527919

Molecular Formula: C9H5Cl2NO

Molecular Weight: 214.05

* For research use only. Not for human or veterinary use.

(2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile - 115716-98-8

Specification

CAS No. 115716-98-8
Molecular Formula C9H5Cl2NO
Molecular Weight 214.05
IUPAC Name (Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile
Standard InChI InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5,13H/b6-5+
Standard InChI Key JYYKWIXMUMUGGD-AATRIKPKSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C(=CO)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, (2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile, reflects its core structure: a prop-2-enenitrile backbone substituted with a 2,4-dichlorophenyl group at position 2 and a hydroxyl group at position 3. Its molecular formula is C₉H₅Cl₂NO, with a molecular weight of 214.05 g/mol (calculated from atomic masses). The Z-configuration denotes the spatial arrangement of substituents around the double bond, critical for stereochemical activity .

Crystallographic and Conformational Insights

While direct crystallographic data for this compound is absent in the provided sources, analogous structures like (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide (C₁₅H₁₁Cl₂NOS) offer comparative insights. In the thioamide derivative, X-ray diffraction revealed a dihedral angle of 72.24° between the dichlorophenyl and benzene rings, stabilized by intramolecular O-H···S hydrogen bonding . For the target nitrile, similar intramolecular interactions (e.g., O-H···N≡C) may influence planarity and packing efficiency.

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data, extrapolated from similar compounds, would likely include:

  • IR Spectroscopy: A strong absorption band near ~2200 cm⁻¹ (C≡N stretch) and a broad peak at ~3200–3500 cm⁻¹ (O-H stretch).

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the nitrile-proximal hydroxyl proton (δ ~5.5 ppm), coupled with aromatic protons (δ ~7.2–7.8 ppm) from the dichlorophenyl group.

    • ¹³C NMR: Signals at δ ~115–120 ppm (C≡N) and δ ~145–150 ppm (olefinic carbons) .

Physicochemical Properties

Computed Physicochemical Parameters

Using PubChem’s computational tools (as applied to related compounds in and ), the following properties are predicted:

PropertyValue
XLogP3-AA2.1 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (nitrile, hydroxyl)
Rotatable Bond Count2
Topological Polar Surface Area50.1 Ų

These values suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with nitrile-based pharmaceuticals .

Biological and Industrial Relevance

Industrial Applications

Commercial availability (e.g., VWR International and Molcore ) indicates use as a building block in agrochemical or pharmaceutical synthesis. Its nitrile group serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines.

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